molecular formula C22H20N4O4 B11013501 2-(2-methoxyethyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11013501
M. Wt: 404.4 g/mol
InChI Key: MGDGBSNLBBMRBI-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. It belongs to the class of isoquinoline-4-carboxamides .
  • The structure consists of several functional groups: a carboxamide , an isoquinoline , and a dihydroquinazolinone .
  • The compound’s systematic name reflects its substituents and connectivity in the molecule.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound, but I’ll highlight one common method.

      Industrial Production: While not widely produced industrially, research labs often synthesize it for specific studies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.

      Biology and Medicine: Limited studies, but it may exhibit biological activity due to its structural features.

      Industry: Not widely used industrially, but its derivatives might find applications.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific receptors or enzymes due to its complex structure.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of the dihydroquinazolinone and isoquinoline moieties makes our compound unique.

    Properties

    Molecular Formula

    C22H20N4O4

    Molecular Weight

    404.4 g/mol

    IUPAC Name

    2-(2-methoxyethyl)-N-(3-methyl-4-oxoquinazolin-6-yl)-1-oxoisoquinoline-4-carboxamide

    InChI

    InChI=1S/C22H20N4O4/c1-25-13-23-19-8-7-14(11-17(19)21(25)28)24-20(27)18-12-26(9-10-30-2)22(29)16-6-4-3-5-15(16)18/h3-8,11-13H,9-10H2,1-2H3,(H,24,27)

    InChI Key

    MGDGBSNLBBMRBI-UHFFFAOYSA-N

    Canonical SMILES

    CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)CCOC

    Origin of Product

    United States

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